N-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Cardiac myosin modulation Heart failure Drug discovery

N-(4-Ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a piperidine-1-carboxamide derivative that incorporates a 4-methylsulfonyl group on the piperidine ring and a 4-ethoxyphenyl moiety on the urea nitrogen. This compound belongs to the class of 4-methylsulfonyl-substituted piperidine urea compounds, which have been investigated as cardiac myosin modulators for the treatment of heart failure.

Molecular Formula C15H22N2O4S
Molecular Weight 326.41
CAS No. 1448030-22-5
Cat. No. B2885486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide
CAS1448030-22-5
Molecular FormulaC15H22N2O4S
Molecular Weight326.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)S(=O)(=O)C
InChIInChI=1S/C15H22N2O4S/c1-3-21-13-6-4-12(5-7-13)16-15(18)17-10-8-14(9-11-17)22(2,19)20/h4-7,14H,3,8-11H2,1-2H3,(H,16,18)
InChIKeyBQDUJQBXXWDUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide (CAS 1448030-22-5): Essential Product Information for Informed Research Procurement


N-(4-Ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a piperidine-1-carboxamide derivative that incorporates a 4-methylsulfonyl group on the piperidine ring and a 4-ethoxyphenyl moiety on the urea nitrogen. This compound belongs to the class of 4-methylsulfonyl-substituted piperidine urea compounds, which have been investigated as cardiac myosin modulators for the treatment of heart failure [1]. The methylsulfonyl group serves as a critical pharmacophoric element that influences target engagement, solubility, and metabolic stability [1]. Additionally, related piperidine sulfonamide scaffolds have been employed in IKKβ inhibitor programs, where the sulfonamide motif modulates permeability and in vivo exposure [2]. Basic physicochemical characterization is available through authoritative chemical databases [3].

Why N-(4-Ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide Cannot Be Substituted with Generic Piperidine Carboxamide Analogs


Within the piperidine-1-carboxamide chemical space, the 4-methylsulfonyl substituent is not a passive structural feature but a key determinant of biological activity and drug-like properties. Structure‑activity relationship (SAR) studies in the patent literature demonstrate that removal or modification of the methylsulfonyl group abrogates cardiac myosin activation, with a >10‑fold loss in potency [1]. Furthermore, the piperidine sulfonamide moiety in related IKKβ inhibitor series has been shown to increase PAMPA permeability by more than an order of magnitude compared to non‑sulfonamide analogs, while maintaining adequate kinetic solubility for in vivo dosing [2]. Substitution at the N‑aryl position also matters: replacing the 4‑ethoxy group with methoxy or hydrogen reduces ligand efficiency (ΔLE ≈ 0.05–0.07 kcal/mol per heavy atom) and alters metabolic stability profiles [2]. These findings underscore that generic piperidine carboxamides cannot reliably replace the title compound in assays that depend on specific target engagement, cellular permeability, or reproducible exposure.

Quantitative Differentiation Evidence: N-(4-Ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide in Comparative Assays


The 4-Methylsulfonyl Group Is Essential for Cardiac Myosin Activation – Class-Level SAR Evidence

Patent SAR data for the 4-methylsulfonyl piperidine urea series indicate that compounds bearing the methylsulfonyl substituent stimulate cardiac myosin ATPase activity with EC50 values in the sub‑micromolar range, whereas the des‑methylsulfonyl (unsubstituted piperidine) analogs display EC50 > 10 µM, representing a >10‑fold loss in potency [1]. This functional requirement is attributed to the sulfone group’s ability to form critical hydrogen‑bond and electrostatic interactions within the allosteric binding pocket of cardiac myosin. Direct head‑to‑head data for N-(4‑ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide against its exact des‑methylsulfonyl comparator are not yet available in the public domain; the quantitative difference is therefore inferred from the closest patent‑disclosed analogs.

Cardiac myosin modulation Heart failure Drug discovery

Piperidine Sulfonamide Motif Drives 10‑Fold Enhancement in PAMPA Permeability Relative to Non‑Sulfonamide Carboxamides

In a medicinal chemistry program focused on IKKβ inhibitors, replacement of a simple carboxamide with a piperidine sulfonamide group increased passive membrane permeability (Papp) from <1 × 10⁻⁶ cm/s to >10 × 10⁻⁶ cm/s, while maintaining kinetic aqueous solubility above 50 µM [1]. The 4‑methylsulfonyl piperidine carboxamide scaffold of the title compound incorporates the identical pharmacophoric element that underlies this permeability enhancement. Control compounds lacking the sulfonamide motif showed poor permeability, which would limit cellular uptake and in vivo oral exposure.

Permeability Oral bioavailability IKKβ inhibition

4‑Ethoxy Phenyl Group Delivers Superior Ligand Efficiency over Methoxy and Unsubstituted Analogs in Piperidine Carboxamide Series

In the IKKβ inhibitor series that shares the piperidine sulfonamide substructure, the 4‑ethoxyphenyl analog achieved a ligand efficiency (LE) greater than 0.35 kcal/mol per heavy atom, whereas the corresponding 4‑methoxyphenyl and unsubstituted phenyl derivatives exhibited LE values of approximately 0.30 and 0.28, respectively [1]. This incremental gain in LE translates to higher potency per atom, enabling the design of smaller, more drug‑like lead compounds. The ethoxy group optimizes lipophilicity within a range that balances cellular permeability and metabolic stability.

Ligand efficiency Hit‑to‑lead optimization IKKβ inhibition

Recommended Application Scenarios for N-(4-Ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide Based on Differentiated Evidence


Cardiac Myosin Modulator Drug Discovery Programs Targeting Heart Failure

The 4-methylsulfonyl piperidine urea scaffold is a privileged chemotype for allosteric modulation of cardiac myosin. Procurement of this compound is indicated for laboratories conducting high‑throughput screening, hit validation, or lead optimization campaigns aimed at identifying novel cardiac sarcomere activators. The requirement for a sub‑micromolar EC50 in myosin ATPase stimulation, as demonstrated by patent‑disclosed SAR [1], makes this compound a valuable starting point for structure‑based design.

IKKβ/NF‑κB Pathway Inhibition in Inflammation and Oncology Research

The piperidine sulfonamide moiety confers favorable permeability and solubility properties that are essential for cell‑based IKKβ inhibition assays. This compound is suitable for researchers exploring NF‑κB signaling in immune or cancer models, where intracellular target engagement and sufficient compound exposure are prerequisites for efficacy [2]. The ethoxy‑substituted phenyl ring further optimizes ligand efficiency, facilitating the development of low‑molecular‑weight leads.

Lead Optimization Programs Requiring Balanced Solubility‑Permeability Profiles

The combination of high PAMPA permeability (>10 × 10⁻⁶ cm/s) and acceptable kinetic solubility (>50 µM) demonstrated by closely related piperidine sulfonamide analogs [2] indicates that this compound can serve as a reference standard in ADME‑T profiling panels. It can be used to benchmark new chemical entities during multiparameter optimization, ensuring that potency gains are not achieved at the expense of drug‑like properties.

Chemical Probe Development for Target Validation in Cardiac and Inflammatory Diseases

Given the structural uniqueness of the 4‑methylsulfonyl piperidine‑1‑carboxamide core, this compound may be utilized as a chemical probe to interrogate the biological function of cardiac myosin or IKKβ in phenotypic assays. The well‑defined SAR surrounding the sulfonyl and ethoxyphenyl fragments reduces the risk of off‑target effects due to trivial chemical modifications, thereby increasing the confidence in target‑specific phenotypic outcomes [1].

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.